Glucagon, des-His(1)-Tyr(22)- is a synthetic analog of the hormone glucagon, which plays a critical role in glucose metabolism. This compound is characterized by the deletion of the first histidine residue and the substitution of tyrosine at position 22. These modifications impact its biological activity and receptor interactions. Glucagon itself is produced in the alpha cells of the pancreas and primarily functions to increase blood glucose levels by promoting gluconeogenesis and glycogenolysis in the liver.
Glucagon, des-His(1)-Tyr(22)- falls under the classification of peptide hormones. It is a member of the glucagon family, which includes other peptides such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). These peptides are known for their roles in glucose homeostasis and metabolic regulation.
The synthesis of glucagon, des-His(1)-Tyr(22)- was achieved using an improved solid-phase peptide synthesis technique on a Pam-resin support. The process involved:
The specific amino acid modifications were crucial for altering receptor binding affinity and biological activity. The deletion of histidine at position 1 significantly reduces agonistic activity while maintaining some level of receptor interaction.
The molecular structure of glucagon, des-His(1)-Tyr(22)- reflects its modified sequence compared to native glucagon. The absence of histidine at position 1 alters its conformation and interaction with receptors.
Glucagon, des-His(1)-Tyr(22)- has been shown to interact with glucagon receptors but with significantly reduced efficacy compared to native glucagon.
In receptor assays, it was noted that while this analog binds to receptors, its ability to activate adenylate cyclase (an enzyme involved in cAMP production) is markedly lower. For instance, it exhibited less than 0.002% activity in adenylate cyclase assays but was able to inhibit cAMP formation by natural glucagon effectively .
The mechanism by which glucagon, des-His(1)-Tyr(22)- operates involves binding to the glucagon receptor, a member of the class B G protein-coupled receptor family.
Upon binding, this analog can inhibit adenylate cyclase activity induced by native glucagon. It competes for binding sites but does not trigger the same downstream signaling pathways effectively due to its structural modifications . Its inhibition index indicates a significant ability to block cAMP formation when present alongside natural glucagon.
Glucagon, des-His(1)-Tyr(22)- serves as an important tool in biochemical research for studying receptor interactions and signaling pathways related to glucose metabolism. Its ability to act as an antagonist makes it valuable for exploring therapeutic strategies aimed at modulating glucagon signaling in conditions such as diabetes mellitus . Furthermore, it aids in understanding structure-function relationships within peptide hormones, contributing to drug design efforts targeting metabolic disorders .
Glucagon is a 29-amino acid polypeptide hormone (molecular weight: 3485 Da) produced by pancreatic α-cells through tissue-specific post-translational processing of proglucagon. The mature hormone features a highly ordered secondary structure dominated by α-helical segments between residues 12-29, stabilized by hydrophobic interactions. Critical N-terminal residues (His¹-Asp³-Ser⁴) constitute the "activation core" necessary for receptor engagement and signal transduction. C-terminal modifications, particularly at position 22, significantly impact conformational stability without disrupting the core helical domains essential for biological activity. The structural integrity of glucagon is pH-dependent, adopting optimal conformation in alkaline environments while exhibiting aggregation tendencies at physiological pH [4] [10].
Glucagon exhibits remarkable phylogenetic conservation across vertebrates, with 100% sequence identity observed between humans, bovines, and porcine species. This conservation extends to the proglucagon gene structure, which contains homologous sequences for glucagon and related peptides (GLP-1, GLP-2). The preservation of key residues (Phe⁶, Thr⁷, Asp⁹, Tyr¹⁰, Arg¹², Arg¹⁸) through 450 million years of evolution underscores their non-negotiable role in biological function. Primates and rodents display minor variations in the C-terminal region (positions 25-29), yet maintain identical receptor-binding domains. This extraordinary sequence conservation highlights the evolutionary optimization of glucagon for metabolic regulation and provides a template for rational analog design [4] [8].
Glucagon counterbalances insulin action through hepatic-centric mechanisms. During fasting states, glucagon binding to hepatic G-protein-coupled receptors (GPCRs) activates adenylate cyclase, triggering cAMP-dependent protein kinase A (PKA) signaling. This cascade simultaneously promotes glycogenolysis via glycogen phosphorylase activation and gluconeogenesis through induction of phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase. The hormone elevates hepatic glucose output within minutes, establishing plasma glucose concentrations between 4-6 mM. Beyond glycemic control, glucagon demonstrates potent lipid-mobilizing effects: (1) It enhances hepatic β-oxidation through carnitine palmitoyltransferase 1A (CPT1A) induction; (2) Stimulates ketogenesis during prolonged fasting via HMG-CoA synthase activation; and (3) Inhibits de novo lipogenesis by downregulating sterol regulatory element-binding protein 1c (SREBP-1c). These catabolic functions position glucagon as a master regulator of energy substrate flux during catabolic states [1] [4] [6].
The therapeutic exploitation of glucagon biology progressed through distinct eras:
The discovery that des-His¹-glucagon retained receptor binding but exhibited minimal cAMP activation (1987) established the feasibility of competitive antagonism. Subsequent modifications at position 9 (Glu⁹ substitution) and C-terminal stabilization yielded increasingly potent antagonists. These innovations converged in the development of des-His(1)-Tyr(22)-glucagon as a strategically modified analog targeting both structural stability and receptor dynamics [2] [6] [10].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5